(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-2-yl phenylphosphonate
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Overview
Description
(Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-2-yl phenylphosphonate is a complex organophosphorus compound It features a cyclohexyl ring substituted with isopropyl and methyl groups, a naphthyl group, and a phenylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-2-yl phenylphosphonate typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is synthesized with the desired stereochemistry, incorporating isopropyl and methyl substituents.
Attachment of the Naphthyl Group: The naphthyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of the Phenylphosphonate Moiety: The phenylphosphonate group is added via a phosphonylation reaction, which can be catalyzed by transition metals such as palladium or copper
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and visible-light illumination has been explored to enhance reaction efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and naphthyl groups.
Reduction: Reduction reactions can target the phenylphosphonate moiety, converting it to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphorus center.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions
Major Products:
Oxidation: Oxidized derivatives of the cyclohexyl and naphthyl groups.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonates and phosphines
Chemistry:
Catalysis: The compound is used as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivity.
Materials Science: It is incorporated into polymers and materials for its unique electronic and structural properties.
Biology and Medicine:
Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes, mimicking transition states in biological processes.
Drug Development: It is explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry:
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-2-yl phenylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate group can mimic phosphate esters, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction disrupts normal biological processes, leading to the desired therapeutic or inhibitory effects .
Comparison with Similar Compounds
Aminophosphonates: These compounds also contain a phosphonate group and are known for their enzyme inhibitory properties.
Phosphine Oxides: Similar in structure, these compounds are used in catalysis and materials science.
Phosphonates: General class of compounds with diverse applications in chemistry and biology
Uniqueness: (Rp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl naphthalen-2-yl phenylphosphonate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and biological activity. Its ability to act as a ligand in catalysis and its potential therapeutic applications set it apart from other phosphonates .
Properties
Molecular Formula |
C26H31O3P |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]oxynaphthalene |
InChI |
InChI=1S/C26H31O3P/c1-19(2)25-16-13-20(3)17-26(25)29-30(27,24-11-5-4-6-12-24)28-23-15-14-21-9-7-8-10-22(21)18-23/h4-12,14-15,18-20,25-26H,13,16-17H2,1-3H3/t20-,25+,26-,30?/m1/s1 |
InChI Key |
PGTPYBUHJIFYFZ-SKPDFWEISA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C2=CC=CC=C2)OC3=CC4=CC=CC=C4C=C3)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)OC3=CC4=CC=CC=C4C=C3)C(C)C |
Origin of Product |
United States |
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